Bromopicrin

描述

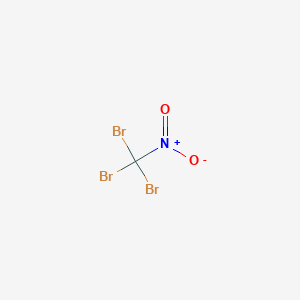

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tribromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3NO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZIUHOKWDFXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3NO2 | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021511 | |

| Record name | Bromopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prismatic crystals or oily colorless or clear dark amber liquid. (NTP, 1992), Prismatic crystals or oily colorless or clear dark amber liquid; [CAMEO] | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromopicrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

192 to 194 °F at 20 mmHg (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.793 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

15 mmHg at 187 °F (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

464-10-8 | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tribromonitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412AKG60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

50.4 °F (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

bromopicrin synthesis from picric acid and bromine

An In-depth Technical Guide on the Synthesis of Bromopicrin from Picric Acid and Bromine

Introduction

This compound (tribromonitromethane) is a valuable chemical intermediate with applications in various fields. Its synthesis from picric acid (2,4,6-trinitrophenol) and bromine is a well-established method, first reported by Stenhouse in 1854.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound from picric acid, targeting researchers, scientists, and professionals in drug development. The guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, summarizes quantitative data, and discusses safety considerations.

Historically, several researchers have contributed to the optimization of this synthesis. The initial method involved the distillation of an aqueous mixture of picric acid, a base like lime (calcium oxide or calcium hydroxide), and bromine.[1][3][4] Subsequent modifications, notably by Hunter, introduced the use of sodium carbonate in an aqueous medium, which can be accelerated by exposure to sunlight.[3][5] These methods leverage the reaction of picric acid with hypobromous acid or its salt, which acts as the key brominating agent.[5]

Safety Considerations

Warning: The synthesis of this compound involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Picric Acid: Picric acid is a powerful explosive, especially when dry (containing less than 10% water).[6] It is highly sensitive to heat, shock, and friction.[6] It can form dangerously sensitive metal picrate salts upon contact with metals such as copper, lead, zinc, and iron.[6][7] Therefore, the use of metal spatulas or containers with metal lids should be strictly avoided.[6]

-

Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is harmful if inhaled. All handling of bromine should be done with extreme care.

-

This compound: this compound is a toxic and lachrymatory agent. It has a high exothermic heat of decomposition, making it potentially hazardous under certain conditions, such as distillation at elevated temperatures.[1][8]

Proposed Reaction Mechanism

The reaction of picric acid with bromine in the presence of a base is believed to proceed through the formation of hypobromous acid (HBrO) or its corresponding salt (e.g., sodium hypobromite) as the active brominating species.[5] The overall reaction is complex and can follow different pathways, influencing the final yield of this compound. Two possible reaction equations proposed by Hunter are:

I. C₆H₂(NO₂)₃OH + 11HBrO → 3CBr₃NO₂ + 3CO₂ + 2HBr + 3H₂O II. C₆H₂(NO₂)₃OH + 12HBrO → 2CBr₃NO₂ + HNO₃ + 4CO₂ + 4H₂O

Equation I suggests a theoretical yield of 390% based on the weight of picric acid, with all nitro groups from the picric acid being converted to this compound. Equation II indicates a lower theoretical yield of 260%, with some nitrogen being lost as nitric acid. The reaction conditions, particularly the pH, play a crucial role in determining the predominant pathway and the final yield. A faintly alkaline medium has been shown to favor higher yields of this compound.[5]

References

- 1. EP1917231A2 - Process of preparing this compound - Google Patents [patents.google.com]

- 2. US8415513B2 - Continuous process of preparing this compound - Google Patents [patents.google.com]

- 3. arches.union.edu [arches.union.edu]

- 4. prepchem.com [prepchem.com]

- 5. LXVI.—Preparation and reactions of this compound - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. quora.com [quora.com]

- 8. Process of preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Bromopicrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopicrin, systematically known as tribromonitromethane, is a halogenated nitroalkane with the chemical formula CBr₃NO₂. It presents as either prismatic crystals or a colorless to amber, oily liquid.[1] Historically used as a military poison gas, it now finds applications in organic synthesis.[2] Its high reactivity and energetic nature necessitate a thorough understanding of its chemical and physical properties for safe handling and effective use in research and development.[3][4] This guide provides a comprehensive overview of this compound's core properties, experimental protocols for its synthesis and analysis, and visual diagrams of key processes.

Chemical Identification and Nomenclature

A consistent identification of this compound is crucial for regulatory and research purposes. The following table summarizes its key identifiers.

| Identifier | Value | Citation |

| IUPAC Name | tribromo(nitro)methane | [1] |

| CAS Number | 464-10-8 | [1][3][5] |

| Molecular Formula | CBr₃NO₂ | [1][3][5][6] |

| Molecular Weight | 297.73 g/mol | [1][6] |

| Synonyms | Tribromonitromethane, Nitrobromoform, Nitrotribromomethane | [1][3][7] |

| InChI Key | QQZIUHOKWDFXEY-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | C(--INVALID-LINK--[O-])(Br)(Br)Br | [1] |

Physical Properties

The physical properties of this compound have been reported with some variability in the literature. The following table collates these values, providing a comparative overview.

| Property | Value | Conditions | Citation |

| Appearance | Prismatic crystals or oily colorless to clear dark amber liquid. | Standard | [1] |

| Melting Point | 10.2 °C (50.4 °F) | [1][8] | |

| 10 °C | [2][3][9] | ||

| 4.65 °C | [10] | ||

| Boiling Point | 89-90 °C | at 20 mmHg | [3][9] |

| 89-90.5 °C (192-194 °F) | at 20 mmHg | [1][8] | |

| 155.9 °C | at 760 mmHg | [5] | |

| Density | 2.793 g/cm³ | at 20 °C (68 °F) | [1][8] |

| 2.7817 g/cm³ | at 25 °C | [9] | |

| 3.056 g/cm³ | [5] | ||

| Solubility | Insoluble in water. | [1] | |

| < 1 mg/mL | at 17.8 °C (64 °F) | [1][8] | |

| Vapor Pressure | 15 mmHg | at 86.1 °C (187 °F) | [1][8] |

| Refractive Index | 1.5769 | [5] | |

| LogP (Octanol-Water) | 2.84 | [7] | |

| 1.590 | [2] |

Chemical Properties and Reactivity

Stability and Decomposition

This compound is a highly energetic and potentially hazardous compound.[3]

-

Thermal Stability : It decomposes with explosive violence if heated rapidly.[1][8] It possesses a high exothermic heat of decomposition of approximately 1700 Joules/gram.[3][4][11]

-

Sensitivity : The compound may be sensitive to prolonged exposure to air and light.[1] For storage, it is recommended to keep the container tightly closed under an inert atmosphere, protected from light, and stored in an explosion-proof refrigerator away from ignition sources.[2]

-

Hazardous Decomposition Products : When heated to decomposition, it emits highly toxic fumes of bromide and nitrogen oxides (NOx).[5][8] Under common gas chromatography (GC) conditions, it thermally decomposes to form haloforms, such as bromoform, through the generation of trihalomethyl radicals.

Reactivity Profile

-

Incompatible Materials : this compound is incompatible with oxidizing agents.[1][8]

-

Reactive Groups : It is classified under Halogenated Organic Compounds and Organic Nitro, Nitroso, Nitrate, and Nitrite Compounds.[1]

Spectroscopic Data

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound are available in databases such as PubChem.[1] Based on its functional groups, the spectrum is expected to show characteristic absorption bands:

-

Nitro Group (NO₂) : Strong asymmetric stretching vibrations are typically observed in the 1550-1475 cm⁻¹ region, and symmetric stretching vibrations occur in the 1360-1290 cm⁻¹ range for nitroalkanes.

-

Carbon-Bromine Bond (C-Br) : C-Br stretching vibrations appear in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : As this compound (CBr₃NO₂) contains no hydrogen atoms, its ¹H NMR spectrum will show no signals.

-

¹³C NMR : A proton-decoupled ¹³C NMR spectrum is expected to show a single resonance for the single carbon atom. The chemical shift of this carbon is significantly influenced by the three highly electronegative bromine atoms and the electron-withdrawing nitro group. For comparison, the chemical shift of the carbon in nitromethane (CH₃NO₂) is approximately 60-63 ppm, while the carbon in carbon tetrabromide (CBr₄) is observed at approximately -28.5 ppm. The strong deshielding effect of the nitro group combined with the heavy atom effect of the bromine atoms makes a precise prediction difficult without experimental data, but a signal significantly downfield from TMS is expected.

Mass Spectrometry (MS)

Mass spectrometry of this compound is complicated by its thermal instability.

-

GC-MS Analysis : During analysis by gas chromatography-mass spectrometry (GC-MS), this compound tends to decompose at typical injection port temperatures (200-250 °C). This results in a mass spectrum that is often a mixture of the parent compound and its decomposition products.

-

Major Decomposition Products : The primary decomposition products are haloforms, such as bromoform, which are formed when thermally generated trihalomethyl radicals abstract hydrogen atoms from the solvent.

-

Fragmentation : NIST library data for this compound's GC-MS spectrum indicates major peaks at m/z values of 30, 46, and 93.[1] These likely correspond to fragments such as [NO]⁺ (m/z 30) and [NO₂]⁺ (m/z 46).

Experimental Protocols

Continuous Synthesis of this compound

The traditional synthesis method involving the reaction of picric acid with hypobromite is hazardous due to the explosive nature of both the starting material and the product under distillation conditions.[3] A safer, high-yield, continuous process has been developed.[3]

Methodology:

-

Reactant Preparation : Two separate continuous flows are prepared.

-

Reaction : Both flows are continuously transferred into a reactor vessel equipped with a cooling system and mixing apparatus. The reaction is exothermic and the temperature within the reactor is maintained between 30 °C and 100 °C, preferably between 40 °C and 80 °C.[3]

-

Mixing : Continuous mixing within the reactor ensures uniform heat distribution and maximizes contact between reactants, preventing localized excesses of the alkaline substance which can lead to impurities.[3]

-

Phase Separation : The reaction mixture separates into two phases: a heavier (lower) organic phase containing the this compound product and a lighter (upper) aqueous phase.[3]

-

Collection : The heavier organic phase containing this compound is selectively and continuously collected from the bottom of the reactor.[3] This method avoids the need for distillation or solvent extraction, directly yielding this compound with a purity of ≥99% and in yields often exceeding 95%.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed using a reverse-phase HPLC method.[7]

Methodology:

-

Column : A Newcrom R1 HPLC column is used for separation.[7]

-

Mobile Phase : The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[7] For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[7]

-

Detection : A standard UV detector can be used for quantification.

-

Application : This method is scalable and suitable for preparative separation to isolate impurities and for pharmacokinetic studies.[7]

Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

Caption: Continuous Synthesis Workflow of this compound.

Caption: HPLC Analysis Workflow for this compound.

Caption: Thermal Decomposition of this compound in GC-MS.

References

- 1. spectrabase.com [spectrabase.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Nitromethane(75-52-5) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. epfl.ch [epfl.ch]

- 7. Carbon tetrabromide(558-13-4) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

bromopicrin CAS registry number and molecular formula

CAS Registry Number: 464-10-8[1][2][3] Molecular Formula: CBr₃NO₂[1][2][4][5]

This technical guide provides an in-depth overview of bromopicrin (tribromonitromethane), a halogenated nitroalkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and an analytical methodology for its characterization.

Chemical and Physical Properties

This compound is a dense, oily liquid or crystalline solid with a high refractive index.[1][3][4] It is sparingly soluble in water but soluble in organic solvents.[1] The compound is known to be explosive when heated rapidly and is sensitive to prolonged exposure to air and light.[1]

| Property | Value | Source |

| Molecular Weight | 297.73 g/mol | [1][4][5] |

| Appearance | Prismatic crystals or oily colorless liquid | [1][4] |

| Melting Point | 10 °C (50.4 °F) | [1][4] |

| Boiling Point | 89-90 °C at 20 mmHg (192-194 °F) | [1][4] |

| Density | 2.79 g/cm³ at 20 °C (68 °F) | [1][4] |

| Water Solubility | ~1.5 g/L at 20 °C | [4] |

| Vapor Pressure | 15 mmHg at 187 °F | [1] |

| Refractive Index | 1.5769 | [3] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: the historical method using picric acid and a more modern, continuous process starting from nitromethane.

1. Synthesis from Picric Acid

This method, first described by Stenhouse in 1854, involves the reaction of picric acid with bromine in the presence of a base.[4]

-

Reactants:

-

Picric acid (C₆H₃N₃O₇)

-

Calcium hydroxide (Ca(OH)₂) or Sodium Carbonate (Na₂CO₃)

-

Bromine (Br₂)

-

Water

-

-

Procedure Outline:

-

A mixture of calcium hydroxide and water is prepared in a flask.

-

Bromine is added in small portions while cooling the flask to manage the exothermic reaction.

-

Picric acid is then added to the mixture.

-

The mixture is distilled under reduced pressure.

-

This compound is collected in the initial fractions of the distillate.

-

The collected this compound is separated from the aqueous layer and dried over calcium hydroxide.

-

Caution: Picric acid is a known explosive and must be handled with extreme care under appropriate safety protocols.[4]

2. Continuous Synthesis from Nitromethane

This modern industrial process avoids the use of the explosive picric acid and allows for a continuous production workflow.[4]

-

Reactants:

-

Nitromethane (CH₃NO₂)

-

Bromine (Br₂)

-

Aqueous solution of an alkaline substance (e.g., Sodium Hydroxide, NaOH)

-

-

Detailed Protocol:

-

Preparation of Feed Streams:

-

Mixture 1: A continuous flow of a mixture of nitromethane and bromine is prepared. The molar ratio of bromine to nitromethane is typically maintained between 3 and 3.1. This mixture is prepared at a temperature of 20-25 °C.[4]

-

Mixture 2: A continuous flow of an aqueous solution of an alkaline substance, such as sodium hydroxide, is prepared.

-

-

Reaction:

-

The two feed streams are continuously and simultaneously transferred into a reactor.

-

The reaction is typically maintained at a temperature of around 40 °C.[4]

-

The alkaline substance reacts with bromine to form hypobromite, which then sequentially brominates the nitromethane to form bromonitromethane, dibromonitromethane, and finally tribromonitromethane (this compound).[4]

-

-

Separation and Collection:

-

The reaction mixture separates into two phases: a heavier organic phase containing the this compound and a lighter aqueous phase.

-

The heavier organic phase is continuously collected from the bottom of the reactor.

-

-

Purity: This process can yield this compound with a purity of over 99% without the need for distillation.[4]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is suitable for this separation.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape.[2] For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[2]

-

Detection: UV detection is a common method for the quantification of this compound.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[2]

Visualizations

Reaction Scheme for this compound Synthesis

Caption: Overview of the two main synthetic routes to this compound.

Experimental Workflow for Continuous Synthesis of this compound

Caption: Workflow for the continuous synthesis of this compound from nitromethane.

References

- 1. US8415513B2 - Continuous process of preparing this compound - Google Patents [patents.google.com]

- 2. Process of preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. The mechanistic pathway induced by fenpropathrin toxicity: Oxidative stress, signaling pathway, and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1917231A2 - Process of preparing this compound - Google Patents [patents.google.com]

- 5. Picric acid from Phenol Synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]

mechanism of bromopicrin formation from nitromethane

An In-depth Technical Guide on the Mechanism of Bromopicrin Formation from Nitromethane

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of this compound (tribromonitromethane) from nitromethane. It covers the core reaction mechanism, detailed experimental protocols for both industrial and laboratory settings, quantitative data on reaction parameters, and essential safety information.

Core Reaction Mechanism

The formation of this compound from nitromethane is a base-catalyzed halogenation reaction, analogous to the classic haloform reaction. The mechanism proceeds through a series of deprotonation and bromination steps, ultimately replacing all three acidic α-hydrogens of nitromethane with bromine atoms.

The overall reaction can be summarized as: CH₃NO₂ + 3 Br₂ + 3 NaOH → CBr₃NO₂ (this compound) + 3 NaBr + 3 H₂O

The reaction is typically performed in an aqueous medium. An alkaline substance, most commonly sodium hydroxide (NaOH), is essential for the reaction to proceed.

Step-by-Step Mechanism:

The process occurs in three sequential stages, involving the formation of bromonitromethane and dibromonitromethane as intermediates.

-

Formation of the Nitronate Anion: The hydroxide ion (⁻OH) from the base removes an acidic α-proton from nitromethane, forming a resonance-stabilized nitronate anion. This is the rate-determining step for the initial bromination.

-

First Bromination: The nucleophilic nitronate anion attacks a molecule of elemental bromine (Br₂), displacing a bromide ion (Br⁻) and forming monobromonitromethane.

-

Second Bromination: The process repeats. The remaining α-proton on bromonitromethane is now even more acidic due to the electron-withdrawing effect of the first bromine atom. The base removes this proton to form a new anion, which is subsequently brominated to yield dibromonitromethane.

-

Third Bromination: The final α-proton on dibromonitromethane is highly acidic and is readily removed by the base. The resulting anion reacts with bromine to form the final product, tribromonitromethane (this compound).

An alternative, though mechanistically similar, viewpoint suggests that the base and bromine first react to form sodium hypobromite (NaOBr), which then acts as the active brominating agent.

Caption: Stepwise mechanism of this compound formation.

Experimental Protocols

The synthesis of this compound can be performed using either a batch or continuous process. Key to achieving high yield and purity is the careful control of reaction parameters, particularly temperature and the rate of base addition, to prevent the accumulation of excess alkaline substance in the reaction mixture.[1][2]

Industrial Scale Continuous Process Protocol

This protocol is adapted from patented industrial methods for producing high-purity this compound.[3]

Methodology:

-

Reactant Stream Preparation:

-

Stream 1 (Organic): Prepare a mixture of nitromethane and bromine. The mixture is typically prepared by mixing the two reactants at a temperature of 20-25°C. A molar ratio of Bromine to Nitromethane of approximately 3.25 is optimal.[3] This stream is substantially free of organic solvents.

-

Stream 2 (Aqueous): Prepare an aqueous solution of an alkaline substance, typically 35% (w/w) sodium hydroxide (NaOH).[3]

-

-

Reaction:

-

Continuously feed Stream 1 and Stream 2 simultaneously into a stirred-tank reactor.

-

Maintain the internal reaction temperature at 40°C (±5°C).[4][5] Vigorous mixing is crucial to ensure rapid interaction between the reactants and to prevent localized excesses of base.

-

The reaction is exothermic and requires efficient cooling to maintain the set temperature.

-

-

Work-up and Collection:

-

The reaction mixture flows from the reactor into a separator.

-

Upon settling, two distinct phases form: a heavier organic phase containing the this compound product and a lighter upper aqueous phase containing sodium bromide and other secondary products.

-

Continuously collect the lower organic phase. The product is typically of high purity (>99%) and may not require further distillation or extraction.[1][3]

-

Laboratory Scale Protocol: Synthesis of the First Intermediate (Bromonitromethane)

This protocol is based on the work of Thorpe et al., which focuses on the controlled synthesis of monobromonitromethane while minimizing the formation of di- and tri-brominated byproducts.[1] It is highly relevant for understanding the initial and most critical step of the overall mechanism.

Methodology:

-

Reaction Setup: A mechanically stirred flask is charged with water, sodium hydroxide, and sodium bromide and cooled in an ice bath.

-

Nitromethane Addition: Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.

-

Bromination: Elemental bromine is added rapidly in a single portion to the vigorously stirred solution. A rapid addition is crucial to favor the formation of the monobrominated product over competing polybromination.[1]

-

Quenching and Extraction: After a short reaction time, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by acidification. The product is then extracted with an organic solvent (e.g., dichloromethane).

-

Isolation: The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude bromonitromethane.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

The yield and selectivity of the reaction are highly dependent on the reaction conditions.

Table 1: Optimized Industrial Batch Process Parameters and Results

| Parameter | Value | Reference |

| Reaction Temperature | 40°C (±5°C) | [3][4] |

| Br₂ / Nitromethane Molar Ratio | 3.25 (±0.05) | [3][5] |

| Aqueous NaOH Concentration | 35% (w/w) | [3] |

| Reaction Time (Base Addition) | 4 - 6 hours | [3] |

| Result | ||

| Selectivity to this compound | > 99% | [5] |

| Yield (based on Nitromethane) | ~97% | [5] |

| Product Purity (post-separation) | > 99% | [3] |

Table 2: Effect of Reaction Conditions on Monobromination vs. Dibromination (Lab Scale)

This data, adapted from Thorpe et al., illustrates how reaction conditions can be tuned to control the extent of bromination. Their goal was to maximize the monobrominated product.[1]

| Entry | Temperature (°C) | Bromine Addition | Stirring | Ratio (CH₂BrNO₂ : CHBr₂NO₂) |

| 1 | 0 | Single Portion | Magnetic | >20 : 1 |

| 2 | 20-25 | Single Portion | Magnetic | 7 : 1 |

| 3 | 0 | Dropwise | Magnetic | 2 : 1 |

| 4 | -10 to -15 | Single Portion | Magnetic | Increased dibromination (due to freezing) |

This table highlights the importance of low temperature and rapid bromine addition to control the reaction at the first intermediate stage.

Spectroscopic Data of Intermediates and Product

Characterization of the starting material, intermediates, and final product can be performed using standard spectroscopic techniques.

| Compound | Formula | MW ( g/mol ) | Spectroscopic Data (Selected) | Reference |

| Bromonitromethane | CH₂BrNO₂ | 139.94 | MS (EI): m/z peaks at 141/139 (M⁺), 94/92, 46 (NO₂⁺). IR: Data available in NIST database. | [6][7] |

| Dibromonitromethane | CHBr₂NO₂ | 218.84 | MS (EI): m/z peaks at 175/173/171, 128/126, 46 (NO₂⁺). IR: Data available in PubChem/SpectraBase. | [8] |

| This compound | CBr₃NO₂ | 297.73 | Physical: Prismatic crystals or oily liquid. MS (EI): Data available in NIST/PubChem. | [9] |

Safety and Handling

The synthesis of this compound involves highly hazardous materials and should only be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Nitromethane: Flammable liquid and vapor. Can form shock-sensitive mixtures with bases.

-

Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.[10] Handle with extreme care using gloves, face shield, and respiratory protection.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The reaction with nitromethane is highly exothermic.

-

This compound: Toxic and classified as an explosive.[9] It is a strong lachrymator. Store in a cool, dark, explosion-proof refrigerator away from ignition sources.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., Viton™ or laminate).

-

Chemical splash goggles and a face shield.

-

Flame-resistant lab coat.

-

Use of a properly functioning chemical fume hood is mandatory.

-

For large quantities or risk of vapor exposure, a self-contained breathing apparatus (SCBA) may be necessary.[9]

Spill & Emergency Procedures:

-

Spills: Absorb with an inert material (e.g., vermiculite, sand). For bromine spills, a solution of sodium thiosulfate can be used for neutralization.

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. In case of inhalation, move to fresh air immediately. Seek immediate medical attention for any exposure.

References

- 1. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Haloform Reaction Mechanism [satheeneet.iitk.ac.in]

- 3. Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Haloform reaction - Wikipedia [en.wikipedia.org]

- 5. Haloform Reaction [organic-chemistry.org]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR_En [uanlch.vscht.cz]

- 8. Dibromonitromethane | CHBr2NO2 | CID 69026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

solubility of bromopicrin in water and common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopicrin, also known as tribromonitromethane (CBr₃NO₂), is a halogenated nitroalkane. Understanding its solubility in various solvents is critical for its application in organic synthesis, as a fumigant, and for researchers in the fields of toxicology and environmental science. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, based on available scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CBr₃NO₂ | [1] |

| Molecular Weight | 297.73 g/mol | [1] |

| Appearance | Prismatic crystals or oily colorless liquid | [2] |

| Melting Point | 10 °C | [1] |

| Boiling Point | 89-90 °C at 20 mmHg | [1] |

| Density | ~2.79 g/cm³ at 20 °C | [3] |

Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various chemical and biological systems. The following sections detail the solubility of this compound in aqueous and organic media.

Solubility in Water

This compound exhibits low solubility in water. The available quantitative data are summarized in Table 2.

Table 2: Aqueous Solubility of this compound

| Solubility | Temperature | Reference |

| < 1 mg/mL | 18 °C (64 °F) | [2][4] |

| ~1.5 g/L | 20 °C | [3] |

Solubility in Organic Solvents

While extensive quantitative data on the solubility of this compound in a wide range of organic solvents is limited in readily available literature, qualitative information and data for analogous compounds provide valuable insights. A ChemicalBook entry for tribromonitromethane indicates that it is slightly soluble in chloroform and ethyl acetate.[5]

Furthermore, the structurally similar compound chloropicrin (trichloronitromethane) is described as being quite soluble in typical organic solvents such as chloroform, acetone, and ethyl acetate.[6] This suggests that this compound is also likely to be soluble in these common organic solvents. Additionally, the use of 60-70% ethanol to wash contaminated surfaces after a this compound spill implies its solubility in aqueous ethanol solutions.[2][4]

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference/Inference |

| Chloroform | Slightly Soluble | [5] |

| Ethyl Acetate | Slightly Soluble | [5] |

| Ethanol (60-70% aq.) | Soluble | [2][4] |

| Acetone | Likely Soluble | Inferred from Chloropicrin data[6] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, general and widely accepted methodologies for determining the solubility of solid organic compounds in various solvents can be applied. The following is a generalized protocol based on the principles of the static equilibrium method.

General Experimental Protocol: Static Equilibrium Method

This method involves preparing a saturated solution of the solute in the solvent of interest and then determining the concentration of the solute in the solution at a constant temperature.

4.1.1. Materials and Equipment

-

This compound (solute)

-

Selected solvent (e.g., water, ethanol, acetone, chloroform)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

4.1.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the solvent and the physical form of the solute.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Dilute the collected sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

Chromatographic Methods (HPLC or GC): These methods are highly specific and sensitive and can be used to separate this compound from any potential impurities before quantification. A calibration curve is prepared using standards of known concentrations.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of a solid compound in a solvent.

Caption: General workflow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and common organic solvents. While quantitative data for its aqueous solubility is established, further experimental studies are required to precisely quantify its solubility in a broader range of organic solvents. The provided general experimental protocol offers a robust framework for conducting such investigations, which will be invaluable for researchers and professionals working with this compound.

References

The Stenhouse Method for Bromopicrin Synthesis: A Historical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical Stenhouse method for the preparation of bromopicrin (tribromonitromethane). First reported by John Stenhouse in 1854, this method involves the reaction of picric acid with bromine in the presence of a base. While Stenhouse's original publication in Annalen der Chemie und Pharmacie outlined the general process, a more detailed and quantitative description was later provided by Bolas and Groves in an 1870 publication in the Journal of the Chemical Society. This guide will focus on the specifics of the Bolas and Groves procedure as a well-documented example of the Stenhouse method, offering valuable insights into 19th-century synthetic chemistry techniques.

Data Presentation

The following table summarizes the quantitative data for the preparation of this compound as described by Bolas and Groves in 1870. This method is a refined and quantitative iteration of the original procedure reported by Stenhouse.

| Reagent/Product | Molar Mass ( g/mol ) | Quantity Used | Moles | Role in Reaction |

| Picric Acid | 229.10 | 1 part by weight | - | Starting Material |

| Calcium Hydroxide (Lime) | 74.09 | 10 parts by weight | - | Base |

| Bromine | 159.81 | 10 parts by weight | - | Brominating Agent |

| Water | 18.02 | 100 parts by weight | - | Solvent |

| This compound | 297.72 | Yielded by distillation | - | Product |

Experimental Protocols

The following is a detailed methodology for the preparation of this compound based on the 1870 report by Bolas and Groves, which they describe as a more quantitative execution of Stenhouse's original discovery.

Materials:

-

Picric Acid

-

Calcium Hydroxide (slaked lime)

-

Bromine

-

Water

-

Distillation apparatus (retort, condenser, receiving flask)

-

Heat source

Procedure:

-

Preparation of the Reaction Mixture: In a suitable retort, a mixture is prepared using 1 part by weight of picric acid, 10 parts by weight of slaked lime, and 100 parts by weight of water.

-

Addition of Bromine: To this aqueous suspension, 10 parts by weight of bromine are added.

-

Distillation: The retort is gently heated. The reaction proceeds, and this compound, being volatile with steam, distills over with the water.

-

Collection of Distillate: The distillate, consisting of an aqueous layer and a lower layer of oily this compound, is collected in a receiving flask.

-

Separation and Purification: The this compound is separated from the aqueous layer. Further purification can be achieved by washing with a dilute solution of sodium carbonate to remove any acidic impurities, followed by drying over a suitable drying agent like anhydrous calcium chloride. A final distillation can be performed to obtain pure this compound.

Bolas and Groves noted that this process leads to a nearly quantitative conversion of picric acid to this compound.

Logical Workflow of Stenhouse's this compound Preparation

The Reaction of Bromopicrin with Alkali Metal Iodides: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature concerning the reaction of bromopicrin (tribromonitromethane) with potassium iodide (KI) and sodium iodide (NaI). The core of this document is based on early 20th-century research, which remains the foundational work on this specific chemical transformation. The reaction is characterized by the liberation of iodine and the formation of complex, energetic nitroalkane salts. This guide summarizes the reaction products, proposes a potential reaction pathway, and outlines the general experimental observations. Due to the age of the primary source material, detailed modern experimental protocols and quantitative data are limited. This document serves to consolidate the existing knowledge and highlight areas for future research.

Introduction

This compound (CBr₃NO₂) is a halogenated nitroalkane with a history of use as a fumigant and in organic synthesis. Its high reactivity stems from the presence of three bromine atoms and a nitro group attached to a single carbon atom. The reaction of this compound with nucleophiles is a subject of interest for understanding the synthesis of complex organic nitrogen compounds. Notably, the reaction with alkali metal iodides, such as potassium and sodium iodide, leads to a series of complex and energetic products.

The primary and most detailed investigation into this reaction was published by Hunter in 1922. This work describes the qualitative outcomes of reacting this compound with potassium and sodium iodides in both aqueous and alcoholic solutions. It identifies the principal organic product and notes the complexity of the reaction, involving multiple steps and side reactions. Modern literature on this specific reaction is scarce, and therefore, this guide relies heavily on the foundational descriptions from this early work, supplemented with contemporary understanding of related reaction mechanisms like the Finkelstein reaction.

Reaction Overview and Products

When this compound is treated with an aqueous or alcoholic solution of potassium iodide, a reaction ensues that liberates molecular iodine (I₂). Concurrently, a yellow, crystalline, and explosive salt is formed. Through analysis, this salt was identified as δ-dipotassium tetranitroethane, K₂C₂(NO₂)₄.

The reaction with alcoholic sodium iodide follows a similar path, also liberating iodine and producing a yellow solid containing the corresponding sodium salt, δ-disodium tetranitroethane. However, the isolation of this sodium salt in a pure state is reported to be impossible due to its extreme solubility in the reaction medium.

A significant side reaction observed is the formation of potassium nitrate crystals, which deposit from the alcoholic filtrate after standing for several hours. This is attributed to the oxidation of potassium nitrite, an intermediate formed during the reaction.

Proposed Reaction Pathway

The complete, detailed mechanism for the formation of δ-dipotassium tetranitroethane from this compound and potassium iodide has not been fully elucidated. However, based on the initial reactants and the intermediates suggested by Hunter, a plausible reaction pathway can be proposed. The overall transformation is acknowledged to be a complex series of simultaneous reactions rather than a single, straightforward process.

Initial Halogen Exchange

The reaction is likely initiated by a nucleophilic substitution, where the iodide ion (I⁻) attacks the electrophilic carbon of this compound. This is characteristic of a Finkelstein reaction, which involves the exchange of one halogen for another.[1][2][3] This initial step would displace a bromide ion and form an iodinated intermediate, likely dibromoiodonitromethane, along with potassium nitrite.

Suggested Initial Step: CBr₃NO₂ + KI → CBr₂I(NO₂) + KBr (Note: This is a corrected interpretation of the initial halide exchange. The original 1922 paper also suggests the formation of KNO₂, which implies a more complex initial interaction or a subsequent reaction)

Formation of the Tetranitroethane Salt

The subsequent steps are more complex and lead to the dimeric tetranitroethane structure. The formation of this product from a single-carbon starting material implies a dimerization process. The precise mechanism of this dimerization and the subsequent loss of the remaining halogens is not detailed in the literature but would involve the reaction of intermediates formed from the initial halogen exchange. The overall stoichiometry suggested by early researchers for a related reaction points to a complex redox process.

Side Reactions

An observed side reaction is the oxidation of the potassium nitrite (KNO₂) intermediate to potassium nitrate (KNO₃). This indicates the presence of oxidizing conditions during the reaction, possibly involving iodine or other reaction intermediates.

Caption: Proposed reaction pathway for this compound with potassium iodide.

Experimental Protocols and Data

Detailed, step-by-step experimental protocols for the reaction of this compound with potassium or sodium iodide are not available in the reviewed literature. The original 1922 paper describes the reaction in general terms, stating that it occurs in "aqueous or alcoholic solutions." Without specific information on reagent concentrations, molar ratios, temperature, reaction times, and work-up procedures, a precise experimental protocol cannot be provided.

The workflow below represents a generalized procedure based on the available descriptions.

Caption: Generalized experimental workflow for the described reaction.

Data Presentation

No quantitative data, such as reaction yields, kinetic parameters, or spectroscopic information, is available in the foundational literature for this reaction. The available information is qualitative and is summarized in the table below.

| Reactants | Solvent | Key Observations | Identified Products |

| This compound, Potassium Iodide (KI) | Aqueous or Alcoholic | Liberation of iodine; formation of a yellow, crystalline, explosive precipitate. | δ-Dipotassium Tetranitroethane, Iodine (I₂), Potassium Nitrate (KNO₃) (from side reaction in alcohol). |

| This compound, Sodium Iodide (NaI) | Alcoholic | Liberation of iodine; formation of a yellow solid. | δ-Disodium Tetranitroethane (in solution/crude solid), Iodine (I₂). Note: Pure salt isolation reported as impossible. |

Conclusion

The reaction of this compound with potassium and sodium iodides is a complex transformation leading to the formation of iodine and the highly energetic salt, δ-dialkali tetranitroethane. The foundational research from 1922 provides a qualitative description of this reaction, suggesting an initial halogen exchange followed by a series of complex, undefined steps.

There is a clear lack of modern investigation into this reaction. A reinvestigation using contemporary analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be invaluable to fully elucidate the reaction mechanism, identify all intermediates and byproducts, and establish a detailed, safe, and reproducible experimental protocol. Furthermore, quantitative studies are needed to determine reaction kinetics and yields, which would be essential for any potential synthetic applications. For professionals in drug development and chemical research, while this reaction showcases the complex reactivity of halogenated nitroalkanes, the lack of detailed modern data and the explosive nature of the product necessitate extreme caution and further research before any practical application can be considered.

References

- 1. [PDF] A Green Protocol for the Bromination and Iodination of the Aromatic Compounds using H5IO6/NaBr and H5IO6/NaI in the Water | Semantic Scholar [semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Bromopicrin with Alkaline Substances

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromopicrin (tribromonitromethane), a compound of interest in various chemical and pharmaceutical contexts, exhibits significant reactivity towards alkaline substances. This reactivity is primarily governed by nucleophilic substitution and elimination reactions, leading to its degradation. Understanding the kinetics, products, and influencing factors of these reactions is crucial for applications ranging from chemical synthesis to drug development, where stability and degradation pathways are of paramount importance. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with alkaline media, including reaction mechanisms, anticipated products, and generalized experimental protocols for studying its reactivity. Due to a lack of specific published kinetic data for this compound, this guide utilizes data from analogous compounds to provide a quantitative framework for understanding its reactivity.

Reaction Mechanisms and Pathways

The reaction of this compound with alkaline substances, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is anticipated to proceed primarily through a nucleophilic substitution mechanism at the carbon atom. The electron-withdrawing nature of the three bromine atoms and the nitro group makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles like the hydroxide ion (OH⁻).

The reaction can be described by second-order kinetics, being first-order with respect to both this compound and the hydroxide ion[1][2][3]. The overall rate of hydrolysis is dependent on the pH of the solution[4].

Nucleophilic Substitution (SN2)

The most probable mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this one-step process, the hydroxide ion attacks the carbon atom, leading to a transition state where the C-OH bond is forming concurrently with the cleavage of a C-Br bond. This results in the displacement of a bromide ion.

Proposed SN2 Pathway for the Initial Reaction of this compound with Hydroxide

Caption: Proposed SN2 mechanism for the initial hydrolysis of this compound.

Subsequent reactions with hydroxide ions can lead to further substitution of bromine atoms, eventually leading to the decomposition of the molecule.

Potential Side Reactions and Further Degradation

Under strongly alkaline conditions, elimination reactions might also occur, although substitution is generally more favored for polyhalogenated methanes. Furthermore, the initial hydrolysis products can be unstable and undergo further reactions. For instance, the reaction of this compound with concentrated potassium hydroxide has been reported to yield potassium nitrite, potassium carbonate, and potassium bromide, indicating a complete breakdown of the molecule[5].

The thermal instability of this compound is a critical factor, especially in analytical procedures like Gas Chromatography (GC), where high injector port temperatures can cause decomposition, primarily yielding bromoform (CHBr₃)[6].

Quantitative Data and Influencing Factors

kh = kA[H⁺] + kN + kB[OH⁻]

Under alkaline conditions, the kB[OH⁻] term will dominate.

Table 1: Representative Kinetic Data for the Alkaline Hydrolysis of Analogous Compounds

| Compound | Alkaline Substance | Temperature (°C) | Second-Order Rate Constant (kB) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Methyl Bromide | OH⁻ | 25 | 5.15 x 10⁻⁴ | - | [7][8] |

| 2,2-bis(bromomethyl) propan-1,3-diol | Aqueous Base (pH 7.0-9.5) | 30-70 | - | 98 | [9][10] |

| Nitrocellulose | NaOH (0.1-15%) | 30-90 | - | 100.9 | [11] |

Note: This table presents data from analogous compounds to provide an estimated framework for this compound's reactivity due to the absence of specific data for this compound.

Factors Influencing Reactivity:

-

Concentration of Alkaline Substance: As the reaction is first-order with respect to the hydroxide ion, increasing the concentration of the alkaline substance will proportionally increase the rate of degradation.

-

Temperature: The reaction rate increases with temperature, following the Arrhenius equation. This relationship allows for the determination of the activation energy.

-

Solvent: The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and stabilizing the transition state.

Experimental Protocols for Kinetic Analysis

A detailed experimental protocol for a forced degradation study of this compound under alkaline conditions can be designed based on established methodologies for other organic compounds.

Objective

To determine the pseudo-first-order and second-order rate constants, half-life, and activation energy for the alkaline hydrolysis of this compound.

Materials and Reagents

-

This compound (high purity)

-

Sodium hydroxide (analytical grade)

-

Deionized water

-

Methanol or acetonitrile (HPLC grade)

-

Buffer solutions (for pH control if necessary)

-

Quenching agent (e.g., dilute acid like phosphoric acid)

Experimental Workflow

Caption: General experimental workflow for a kinetic study of this compound hydrolysis.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the concentration of this compound over time in the presence of its degradation products.

4.4.1 High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column, such as a C18, is suitable.

-

Mobile Phase: A mixture of acetonitrile or methanol and water, with a possible addition of a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure good peak shape.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4.4.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Consideration: Due to the thermal lability of this compound, low injection port temperatures should be used to minimize degradation during analysis[6].

-

Injection: A split/splitless injector with an optimized temperature program.

-

Column: A capillary column with a suitable stationary phase for halogenated compounds.

-

Detection: Mass spectrometry for positive identification and quantification of this compound and its degradation products.

Conclusion

The reactivity of this compound with alkaline substances is a critical aspect of its chemical profile. While specific kinetic data is sparse, a thorough understanding of the underlying nucleophilic substitution mechanisms, combined with data from analogous compounds, provides a robust framework for predicting its behavior. The reaction is expected to be significantly influenced by the concentration of the alkaline medium and temperature. For researchers, scientists, and drug development professionals, it is imperative to consider this reactivity when designing synthetic routes, formulating products, and assessing the stability and degradation pathways of molecules containing similar structural motifs. The experimental protocols and analytical considerations outlined in this guide provide a solid foundation for conducting detailed kinetic studies to further elucidate the reactivity of this compound.

References

- 1. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 2. LON-CAPA Sn2 [s10.lite.msu.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | CBr3NO2 | CID 10046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Hydrogen abstraction and decomposition of this compound and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of the alkaline hydrolysis of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Stability and Decomposition of Bromopicrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopicrin (tribromonitromethane) is a halogenated nitroalkane that has garnered interest for its potential applications, yet its inherent instability presents significant challenges for its handling, storage, and formulation. This technical guide provides a comprehensive overview of the initial studies on the stability and decomposition of this compound, with a focus on its thermal, hydrolytic, and photolytic degradation. The information presented herein is intended to serve as a foundational resource for researchers and professionals working with this compound.

Stability Profile of this compound

This compound is a highly reactive compound with a significant exothermic heat of decomposition of approximately 1700 Joules/gram, indicating its potential for explosive decomposition under certain conditions[1][2][3]. While it can be stored for up to a year under controlled conditions at room temperature and away from flammable materials, it is sensitive to heat, light, and aqueous environments.

Thermal Stability

Initial studies have demonstrated that this compound is thermally labile, particularly at elevated temperatures commonly encountered in analytical techniques such as gas chromatography (GC).

Table 1: Thermal Decomposition of this compound at Various GC Injection Port Temperatures [4]

| Injection Port Temperature (°C) | Observation |

| < 170 | Negligible decomposition |

| 180 | Small amount of bromoform detected |

| 250 | Significant formation of bromoform (approximately 70% of the this compound peak area) |

| 280 | Bromoform becomes the dominant peak (ratio of 6:1 to this compound) |

In a study involving a real drinking water extract, the quantity of this compound decreased by 45% when the GC injection port temperature was increased from 140 °C to 250 °C[4]. This highlights the critical importance of optimizing analytical methods to minimize thermal degradation and ensure accurate quantification.

Hydrolytic Stability

Detailed quantitative data on the hydrolysis of this compound is limited in the currently available literature. However, its chemical structure suggests susceptibility to hydrolysis, a common degradation pathway for halogenated organic compounds. Further research is required to determine the rate constants and influencing factors such as pH and temperature.

Photolytic Stability

Decomposition Pathways and Products

The decomposition of this compound can proceed through several pathways depending on the conditions.

Thermal Decomposition

The primary mechanism of thermal decomposition involves the homolytic cleavage of the carbon-nitro (C-NO2) bond, leading to the formation of a tribromomethyl radical (•CBr3) and nitrogen dioxide (•NO2). The highly reactive tribromomethyl radical can then abstract a hydrogen atom from a solvent or other molecules to form bromoform (CHBr3), which has been identified as the major thermal decomposition product[4][6].

Other Potential Decomposition Pathways

While less characterized, hydrolysis is expected to proceed via nucleophilic substitution of the bromine atoms or the nitro group. Photolytic decomposition could involve photochemically induced cleavage of the C-Br or C-N bonds, leading to a variety of radical species and subsequent reaction products.

Experimental Protocols

Detailed experimental protocols for the study of this compound stability are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies that can be adapted for specific research needs.

Thermal Stability Assessment using Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is designed to evaluate the thermal stability of this compound under conditions analogous to those in a GC injection port.

Objective: To determine the extent of thermal decomposition of this compound at various temperatures.

Materials:

-

This compound standard solution of known concentration.

-

High-purity solvent (e.g., ethyl acetate).

-

Gas chromatograph coupled with a mass spectrometer (GC/MS).

-

GC vials with septa.

Procedure:

-

Prepare a series of dilutions of the this compound standard in the chosen solvent.

-

Set the GC/MS parameters. The critical parameter to vary is the injection port temperature. A suggested range is from 140 °C to 280 °C, with increments of 20-30 °C[4].

-

The GC column temperature program should be optimized to ensure good separation of this compound and its potential degradation products (e.g., bromoform).

-

The mass spectrometer should be operated in full-scan mode to identify all potential decomposition products.

-

Inject a fixed volume of the this compound solution at each injection port temperature.

-

Monitor the peak areas of this compound and any newly formed peaks.

-

Calculate the percentage decomposition of this compound at each temperature by comparing the peak area of this compound to its initial peak area at a low temperature where no decomposition is observed (e.g., 140 °C).

-

Identify the major decomposition products by their mass spectra.

General Protocol for Aqueous Stability Studies (Hydrolysis)

This protocol provides a framework for assessing the hydrolytic stability of this compound.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound standard solution.

-

Buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Constant temperature incubator or water bath.

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with a suitable detector, or GC/MS after extraction).

-

Quenching solution (if necessary to stop the reaction).

Procedure:

-

Prepare buffered aqueous solutions at the desired pH values.

-

Spike a known concentration of this compound into each buffered solution in a sealed container.

-

Incubate the solutions at a constant temperature.

-

At predetermined time intervals, withdraw an aliquot from each solution.

-

Immediately quench the reaction if necessary and prepare the sample for analysis. This may involve extraction of the remaining this compound and its degradation products into an organic solvent.

-

Analyze the samples using a validated analytical method to determine the concentration of this compound.

-

Plot the concentration of this compound versus time for each pH.

-